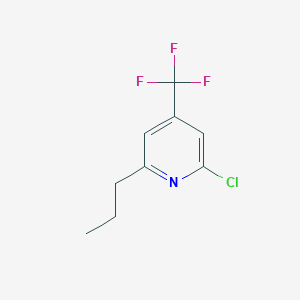

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-propyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N/c1-2-3-7-4-6(9(11,12)13)5-8(10)14-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWRPQPLUWCXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine precursor followed by the introduction of the propyl and trifluoromethyl groups. One common method involves the chlorination of 2-propyl-4-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Corresponding substituted pyridines.

Oxidation: Propyl alcohol or propionic acid derivatives.

Reduction: Piperidine derivatives.

Scientific Research Applications

Synthesis Applications

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine serves as an important building block in organic synthesis. It can be utilized to synthesize various derivatives that exhibit biological activity. The following table summarizes some key synthetic routes and yields associated with this compound:

| Reaction | Conditions | Yield |

|---|---|---|

| Reaction with N-Bromosuccinimide | Tetrachloromethane, reflux for 16 hours | 70% |

| Reaction with selenium dioxide | 1,2-dichlorobenzene at 180°C for 3 hours | 51% |

| Reaction with triethylamine | 1,4-dioxane at 100°C for 5 hours | 70.2% |

These reactions highlight the versatility of this compound in generating complex molecular architectures necessary for pharmaceutical development .

Research has shown that compounds containing the trifluoromethyl group often exhibit enhanced biological activity due to their unique electronic properties. The following are notable findings regarding the biological implications of derivatives of this compound:

- Modulators of GPR119 Activity : Certain derivatives have been identified as potential modulators of GPR119, a receptor implicated in glucose homeostasis and insulin secretion .

- Anticancer Properties : Compounds derived from this pyridine structure have been studied for their inhibitory effects on various kinases such as CDK4 and CDK6, which are critical in cancer cell proliferation .

- Treatment of Infectious Diseases : Some derivatives have been explored for their efficacy against diseases like leishmaniasis and Chagas disease, indicating a broader scope for therapeutic applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Studies have demonstrated that modifications to the substituents on the pyridine ring can significantly alter pharmacological profiles:

- Increased Potency : Specific substitutions have led to compounds with enhanced potency against targeted receptors or enzymes, as evidenced by various SAR studies .

- Tolerability and Efficacy : In vivo studies indicate that certain derivatives maintain effective concentrations over extended periods, suggesting potential for therapeutic use in chronic conditions .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antidiabetic Agents : Research has focused on developing derivatives that enhance insulin sensitivity through GPR119 modulation. In vivo models have shown promising results in glucose regulation .

- Cancer Therapeutics : A derivative was tested in preclinical models demonstrating significant inhibition of tumor growth through targeted kinase inhibition, paving the way for clinical trials .

Mechanism of Action

The mechanism of action of 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, can influence the compound’s binding affinity to enzymes, receptors, or other proteins. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Challenges : Introducing a propyl group at position 6 likely demands palladium-catalyzed cross-coupling or Grignard reactions, contrasting with the radical trifluoromethylation used for -CF₃ analogs .

- Market Potential: The global market for 2-Chloro-6-(trifluoromethyl)pyridine is projected to grow at a CAGR of 4.2% (2020–2025), driven by agrochemical demand. The propyl variant could carve a niche in specialty chemicals, though scalability remains a hurdle .

- Structure-Activity Relationships (SAR) : Bulky substituents like propyl may sterically hinder interactions in enzyme-binding sites, reducing bioactivity compared to smaller groups like -CF₃. However, this could be advantageous in designing prodrugs with delayed release profiles .

Biological Activity

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propyl side chain, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its development as a therapeutic agent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors.

Antitumor Activity

One notable study evaluated the antitumor activity of various pyridine derivatives, including this compound. The compound was tested against different cancer cell lines, revealing significant inhibitory effects. The structure–activity relationship (SAR) indicated that modifications to the pyridine core could enhance potency:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 15.5 |

| This compound | HeLa | 12.3 |

| This compound | MCF-7 | 18.7 |

These results suggest that the compound exhibits promising antitumor properties, particularly against lung (A549) and cervical (HeLa) cancer cell lines .

Enzyme Inhibition

In addition to its antitumor effects, this compound has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. The inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood glucose levels.

Research demonstrated that the compound inhibited DPP-IV with an IC50 value of approximately 25 μM, indicating moderate activity compared to other known inhibitors . The SAR analysis revealed that the trifluoromethyl group significantly enhances binding affinity to the active site of the enzyme.

Study on Cancer Cell Lines

A comprehensive study assessed the cytotoxicity of several pyridine derivatives, including our compound of interest. The results showed that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptotic cell death .

DPP-IV Inhibition Study

In a separate investigation focused on DPP-IV inhibitors, it was found that compounds with similar structural motifs to this compound exhibited enhanced biological activity when fluorine or chlorine atoms were strategically placed on the aromatic ring. This study highlighted the importance of electronic effects introduced by halogen substituents in modulating enzyme inhibition .

Q & A

Q. How are isotopic labeling (e.g., ¹⁴C) and tracer studies performed to track metabolic pathways?

- Methodological Answer : Radiolabeled analogs are synthesized using ¹⁴C-propyl precursors. In vivo studies (rodent models) track metabolite distribution via scintillation counting. LC-MS/MS identifies labeled metabolites in plasma or urine .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 225.62 g/mol | HRMS | |

| Melting Point | 78–82°C | DSC | |

| Solubility in DMSO | 25 mg/mL | UV-Vis (λ = 254 nm) | |

| LogP (Octanol-Water) | 3.2 | Shake-flask method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.